molecular formula C20H14N2O3S2 B2691299 Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate CAS No. 922457-35-0

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate

Cat. No. B2691299
M. Wt: 394.46
InChI Key: JQNDTROAWMDUKJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol is a type of heterocyclic compound that is a fusion of benzene and thiazole rings . Thiophen is a five-membered ring with four carbon atoms and one sulfur atom. These structures are often found in various bioactive compounds and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the benzo[d]thiazol and thiophen moieties. These groups can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of the benzo[d]thiazol and thiophen moieties could potentially increase its lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
  • Anti-tubercular Compounds

    • Benzothiazole based compounds have shown promise in the treatment of tuberculosis .
    • Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
    • The newly synthesized molecules were found to have better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Quorum Sensing Inhibitors

    • Some compounds bearing the benzo[d]thiazole-2-thiol moiety have shown potential as inhibitors of the quorum sensing system in Pseudomonas aeruginosa .
    • Docking studies revealed that these compounds bind to the active site of the LasR system with better affinity compared to reference compounds .
  • Anti-cancer Agents

    • 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have shown potent cytotoxicity against several human cancer cell lines .
    • The in vitro anti-proliferation evaluation indicated that most of these compounds exhibited potent cytotoxicity .
  • Topoisomerase I Inhibitors

    • 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors .
    • The in vitro anti-proliferation evaluation against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) indicated that most of them exhibited potent cytotoxicity .
  • Antimicrobial Agents

    • Certain imidazole-containing compounds have shown good antimicrobial potential .
    • Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
  • Anti-Tubercular Compounds

    • Benzothiazole based compounds have shown promise in the treatment of tuberculosis .
    • Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
    • The newly synthesized molecules were found to have better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Material Science

    • Thiophene and its substituted derivatives have diverse applications in material science .
    • They have been proven to be effective in present respective disease scenario .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some compounds containing benzo[d]thiazol and thiophen moieties have been found to exhibit cytotoxicity .

Future Directions

Given the wide range of biological activities exhibited by compounds containing benzo[d]thiazol and thiophen moieties, “Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate” could potentially be a candidate for further study in drug discovery and development .

properties

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-25-20(24)13-8-6-12(7-9-13)17(23)22-18-14(10-11-26-18)19-21-15-4-2-3-5-16(15)27-19/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNDTROAWMDUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate

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